N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
CAS No.: 1251678-54-2
Cat. No.: VC7097944
Molecular Formula: C23H19BrN4O3
Molecular Weight: 479.334
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251678-54-2 |
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Molecular Formula | C23H19BrN4O3 |
Molecular Weight | 479.334 |
IUPAC Name | N-[(2-bromophenyl)methyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Standard InChI | InChI=1S/C23H19BrN4O3/c1-15-7-2-4-9-17(15)21-26-22(31-27-21)18-10-6-12-28(23(18)30)14-20(29)25-13-16-8-3-5-11-19(16)24/h2-12H,13-14H2,1H3,(H,25,29) |
Standard InChI Key | RCDUUFXXUPKECR-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Br |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three pharmacologically significant subunits:
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Pyridinone Ring: A six-membered aromatic ring with a ketone group at position 2, enabling hydrogen bonding and π-π stacking interactions.
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1,2,4-Oxadiazole Substituent: A five-membered heterocycle at position 3 of the pyridinone, known for metabolic stability and electronic diversity. The oxadiazole’s position 5 is linked to an o-tolyl group (2-methylphenyl), enhancing lipophilicity and steric bulk.
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N-(2-Bromobenzyl)Acetamide Side Chain: A brominated benzyl group attached via an acetamide linker, likely influencing solubility and target binding.
Table 1: Hypothesized Molecular Formula and Key Features
Property | Description |
---|---|
Molecular Formula | C₂₃H₁₈BrN₅O₃ (hypothesized from structural analysis) |
Molecular Weight | ~525.33 g/mol (calculated) |
Key Functional Groups | Pyridinone, 1,2,4-oxadiazole, acetamide, bromoaromatic |
Potential Reactivity | Nucleophilic substitution (C-Br), hydrogen bonding (amide, ketone) |
Note: Experimental validation of the molecular formula is pending.
Spectroscopic Characterization
Available data from analogous compounds suggest characterization via:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: A molecular ion peak at m/z ≈ 525.33 (M+H⁺) would confirm the hypothesized formula.
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Infrared (IR) Spectroscopy: Stretches for C=O (~1650 cm⁻¹), C-Br (~600 cm⁻¹), and C=N (~1600 cm⁻¹) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through sequential coupling of subunits:
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Pyridinone-Oxadiazole Construction:
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Cyclocondensation of a pyridinone precursor with an o-tolyl-substituted amidoxime to form the 1,2,4-oxadiazole ring.
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Acetamide Side-Chain Introduction:
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Alkylation of the pyridinone nitrogen with 2-bromobenzyl bromide, followed by acetylation.
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Table 2: Hypothetical Synthetic Route
Step | Reaction Type | Reagents/Conditions | Purpose |
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1 | Cyclocondensation | Amidoxime, DCC, DMF, 80°C | Oxadiazole ring formation |
2 | N-Alkylation | 2-Bromobenzyl bromide, K₂CO₃, DMF | Pyridinone N-functionalization |
3 | Acetylation | Acetic anhydride, pyridine | Acetamide linker installation |
Note: Specific conditions require experimental validation.
Compound Class | Target | IC₅₀ (nM) | Reference |
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1,2,4-Oxadiazoles | COX-2 | 50–200 | |
Brominated Pyridinones | DNA Topoisomerase IIα | 100–500 |
Challenges and Future Directions
Knowledge Gaps
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Synthetic Reproducibility: Detailed protocols for multi-step synthesis remain unpublished.
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In Vivo Efficacy: No pharmacokinetic or toxicity data available.
Recommended Studies
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